molecular formula C15H18N2O7 B3284980 Z-Ala-asp-OH CAS No. 79458-93-8

Z-Ala-asp-OH

Cat. No.: B3284980
CAS No.: 79458-93-8
M. Wt: 338.31 g/mol
InChI Key: ZEMLEJZWLPVYOC-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ala-asp-OH: is a dipeptide compound consisting of a benzyloxycarbonyl (Z) group attached to alanine (Ala) and aspartic acid (Asp). This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-asp-OH typically involves the protection of the amino groups of alanine and aspartic acid with a benzyloxycarbonyl (Z) group. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Ala-asp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .

Scientific Research Applications

Chemistry: Z-Ala-asp-OH is used in the synthesis of more complex peptides and proteins. It serves as a building block in the study of peptide structure and function .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It can also be used in the development of peptide-based drugs .

Medicine: Its stability and reactivity make it suitable for use in various medical formulations .

Industry: In the cosmetic industry, this compound is used in the formulation of anti-aging products and skin care treatments. Its ability to enhance collagen production and improve skin elasticity is well-documented .

Mechanism of Action

Z-Ala-asp-OH exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. For example, it can inhibit caspase enzymes, which play a role in apoptosis (programmed cell death). By binding to the active site of these enzymes, this compound prevents their activity and modulates cell survival pathways .

Comparison with Similar Compounds

Uniqueness: Z-Ala-asp-OH is unique due to its specific combination of alanine and aspartic acid residues, which confer distinct biochemical properties. Its stability and reactivity make it a valuable tool in peptide synthesis and biochemical research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7/c1-9(13(20)17-11(14(21)22)7-12(18)19)16-15(23)24-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,23)(H,17,20)(H,18,19)(H,21,22)/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMLEJZWLPVYOC-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Ala-asp-OH
Reactant of Route 2
Reactant of Route 2
Z-Ala-asp-OH
Reactant of Route 3
Reactant of Route 3
Z-Ala-asp-OH
Reactant of Route 4
Reactant of Route 4
Z-Ala-asp-OH
Reactant of Route 5
Reactant of Route 5
Z-Ala-asp-OH
Reactant of Route 6
Reactant of Route 6
Z-Ala-asp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.